molecular formula C28H30FNO4 B1311830 (3R,5S,E)-Propyl 7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate CAS No. 917752-49-9

(3R,5S,E)-Propyl 7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate

カタログ番号 B1311830
CAS番号: 917752-49-9
分子量: 463.5 g/mol
InChIキー: LXBBQBGIZITSJH-WRBWEIJPSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is also known as tert-Butyl (3R,5S,E)-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate . It is a solid substance stored at a temperature of 2-8°C .


Synthesis Analysis

The compound can be synthesized using trifluoroacetic acid in dichloromethane at 0 - 30℃ for 3 hours . The reaction solution was essentially a single dot and was added dropwise to a 120 g ice mass Sodium bicarbonate solution to adjust the pH = 7 or so, using dichloromethane extraction twice, each 90mL, organic phase washing, drying, decompression Distillation of most of the dichloromethane, cooling stirring 2h, T = 10 C filtration, white-like solid 8.5g, product yield 81% .


Molecular Structure Analysis

The molecular formula of the compound is C29H32FNO4 . The InChI code is 1S/C29H32FNO4/c1-29(2,3)35-26(34)17-22(33)16-21(32)14-15-24-27(18-10-12-20(30)13-11-18)23-6-4-5-7-25(23)31-28(24)19-8-9-19/h4-7,10-15,19,21-22,32-33H,8-9,16-17H2,1-3H3/b15-14+/t21-,22-/m1/s1 .


Chemical Reactions Analysis

The compound can undergo reactions under certain conditions. For example, it reacts with trifluoroacetic acid in dichloromethane at 0 - 30℃ for 3 hours .


Physical And Chemical Properties Analysis

The compound is a solid substance stored at a temperature of 2-8°C . The molecular weight is 477.58 .

科学的研究の応用

Cholesterol Synthesis Inhibition

Pitavastatin is primarily known for its role as a HMG-CoA reductase inhibitor . This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a crucial step in cholesterol biosynthesis. By inhibiting this enzyme, Pitavastatin effectively reduces cholesterol levels in the body, making it a valuable agent in the treatment of hypercholesterolemia.

Cardiovascular Disease Prevention

Due to its cholesterol-lowering effects, Pitavastatin is extensively studied for its potential in preventing cardiovascular diseases . By reducing low-density lipoprotein (LDL) cholesterol, it helps in the prevention of atherosclerosis and related complications such as heart attacks and strokes.

Metabolic Syndrome Management

Research suggests that Pitavastatin may have beneficial effects on various components of metabolic syndrome, including obesity, hypertension, and insulin resistance . Its role in improving lipid profiles and potentially aiding in weight management is of significant interest.

Anti-inflammatory Effects

Pitavastatin has demonstrated anti-inflammatory properties in scientific studies . It may modulate the inflammatory response by affecting cytokine production and inflammatory cell recruitment, which is beneficial in various inflammatory disorders.

Endothelial Function Improvement

The compound has been associated with improving endothelial function . The endothelium plays a vital role in vascular health, and Pitavastatin’s ability to enhance endothelial function can contribute to better overall cardiovascular health.

Antioxidant Properties

Pitavastatin exhibits antioxidant effects, which can help in combating oxidative stress . Oxidative stress is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders and cancer.

Neuroprotective Potential

There is emerging evidence that Pitavastatin may have neuroprotective effects . Its potential to protect neuronal cells from damage makes it a candidate for research in neurodegenerative diseases like Alzheimer’s and Parkinson’s.

Oncology Research

Lastly, Pitavastatin is being explored for its applications in oncology . Its impact on cancer cell metabolism and proliferation offers a promising avenue for the development of novel anticancer therapies.

Safety and Hazards

The compound has a GHS07 pictogram. The hazard statements include H302-H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 .

特性

IUPAC Name

propyl (E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30FNO4/c1-2-15-34-26(33)17-22(32)16-21(31)13-14-24-27(18-9-11-20(29)12-10-18)23-5-3-4-6-25(23)30-28(24)19-7-8-19/h3-6,9-14,19,21-22,31-32H,2,7-8,15-17H2,1H3/b14-13+/t21-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXBBQBGIZITSJH-WRBWEIJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)CC(CC(C=CC1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC(=O)C[C@@H](C[C@@H](/C=C/C1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,5S,E)-Propyl 7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。